molecular formula C25H31N5O2S B2759046 1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane CAS No. 1251620-49-1

1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane

Cat. No. B2759046
CAS RN: 1251620-49-1
M. Wt: 465.62
InChI Key: UXDYNQRZTJJRNM-UHFFFAOYSA-N
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Description

The compound “1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane” is a complex organic molecule. It has a molecular formula of C19H27ClN2O3S, an average mass of 398.947 Da, and a monoisotopic mass of 398.143097 Da .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms are crucial for understanding drug metabolism and potential drug-drug interactions (DDIs). Among the selective inhibitors, those targeting CYP isoforms are essential for deciphering the involvement of specific isoforms in the metabolism of various drugs. This understanding aids in predicting DDIs and ensuring drug safety in polypharmacy scenarios (Khojasteh et al., 2011).

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, play a pivotal role in the asymmetric synthesis of amines and their derivatives. They are instrumental in producing structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key motifs in many natural products and therapeutic compounds (Philip et al., 2020).

Azepane-Based Compounds in Drug Discovery

Azepane-based derivatives exhibit a wide range of pharmacological properties, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities. The structural diversity of azepane-containing analogs makes them a significant focus for developing new therapeutic agents. This review emphasizes the importance of azepane-based compounds in medicinal chemistry and their potential as drug candidates for various diseases (Zha et al., 2019).

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds are critical in developing bacteriostatic antibiotics and have found applications in diuretics, carbonic anhydrase inhibitors, antiepileptics, and more. This review covers the main classes of sulfonamide inhibitors investigated from 2008 to 2012, highlighting their importance in therapeutic applications and the ongoing need for novel sulfonamides in drug development (Carta et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been studied for their antimicrobial activity , and this compound could be investigated for similar properties. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-4-28(5-2)19-10-11-22(18(3)16-19)26-23(31)17-30-25(32)21-9-7-6-8-20(21)24(27-30)29-12-14-33-15-13-29/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDYNQRZTJJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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